![molecular formula C3H3BrClNO B1392803 2-Bromo-1,3-oxazole hydrochloride CAS No. 1305712-69-9](/img/structure/B1392803.png)
2-Bromo-1,3-oxazole hydrochloride
Overview
Description
2-Bromo-1,3-oxazole hydrochloride is a heterocyclic organic compound that contains both bromine and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-oxazole hydrochloride typically involves the bromination of 1,3-oxazole. One common method includes the reaction of 1,3-oxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the oxazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, thereby improving yield and purity. The use of automated systems also helps in minimizing human error and enhancing safety during the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-oxazole hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified structures.
Scientific Research Applications
Synthetic Applications
2-Bromo-1,3-oxazole hydrochloride serves as a versatile building block in organic synthesis. It is commonly used to prepare various oxazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Synthesis of Benzoxazole Derivatives
Recent studies have demonstrated that this compound can be utilized in the synthesis of benzoxazole derivatives. For instance, the reaction of 2-aminophenol with aldehydes in the presence of catalysts has been explored to yield benzoxazoles efficiently. Various catalysts such as magnetic solid acid nanocatalysts and mesoporous titania-alumina mixed oxides have been employed to enhance yields and reduce reaction times .
Table 1: Summary of Synthetic Methods Using this compound
Formation of Triaryl Derivatives
In another application, the compound has been involved in the synthesis of triaryl derivatives that exhibit potential therapeutic effects. For example, optimization studies have shown that modifications to the oxazole ring can improve pharmacokinetic properties while maintaining biological activity .
Biological Evaluation
The biological activities of this compound and its derivatives have garnered attention due to their potential as therapeutic agents.
Antimicrobial Activity
Research indicates that oxazole derivatives possess significant antibacterial properties. In experimental models involving Staphylococcus aureus infections, certain oxazoles demonstrated effective antimicrobial activity with varying degrees of potency . Compounds derived from this compound were tested for their efficacy against bacterial strains, revealing promising results.
Table 2: Antibacterial Activity of Oxazole Derivatives
Antimitotic Activity
Additionally, studies have highlighted the antimitotic properties of compounds derived from this compound. These compounds interfere with microtubule formation and are being investigated as potential cytotoxic agents for cancer treatment . The synthesis of various substituted oxazoles has been linked to enhanced activity against cancer cell lines.
Mechanism of Action
The mechanism by which 2-Bromo-1,3-oxazole hydrochloride exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-oxazole: Similar in structure but contains a chlorine atom instead of bromine.
2-Iodo-1,3-oxazole: Contains an iodine atom, which can lead to different reactivity and applications.
1,3-Oxazole: The parent compound without any halogen substitution.
Uniqueness
2-Bromo-1,3-oxazole hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom can participate in specific types of chemical reactions that are not possible with other halogens, making this compound particularly valuable in certain synthetic applications.
Biological Activity
2-Bromo-1,3-oxazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including its effects on cancer cells, antimicrobial activity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 2-position of the oxazole ring. This structural feature is significant as it influences the compound's reactivity and biological interactions.
Biological Activities
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3-oxazole derivatives, including this compound. A series of novel 1,3-oxazole sulfonamides were synthesized and screened for their ability to inhibit cancer cell growth. These compounds demonstrated significant growth inhibition against various human tumor cell lines in the NCI-60 panel, with some showing GI50 values in the low micromolar to nanomolar range .
Compound | Mean GI50 (nM) | Cell Line |
---|---|---|
This compound | 48.8 | Leukemia |
Sulfonamide Derivative | 44.7 | Leukemia |
The mechanism of action for these compounds appears to involve binding to tubulin and disrupting microtubule polymerization, which is critical for cell division .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have shown that oxazole derivatives possess significant antibacterial properties. For instance, a review indicated that substituted oxazoles demonstrated notable activity against Gram-positive and Gram-negative bacteria .
Pathogen | Activity |
---|---|
Staphylococcus aureus | Inhibition observed |
Escherichia coli | Moderate inhibition |
Neuroprotective Effects
Research has also explored the neuroprotective potential of oxazole derivatives. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of this compound against leukemia cells, researchers found that this compound induced significant apoptosis in sensitive cell lines. The study utilized flow cytometry to assess cell cycle progression and found that treatment with the compound resulted in G2/M phase arrest, suggesting a disruption in normal cell division processes .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of substituted oxazoles, including this compound. The results indicated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria in vitro. The study emphasized the potential for developing new antibacterial agents based on oxazole derivatives .
Properties
IUPAC Name |
2-bromo-1,3-oxazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO.ClH/c4-3-5-1-2-6-3;/h1-2H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMSHRSJNSBKRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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